molecular formula C6H11NO2S B072747 N,S-Diacetylcysteamine CAS No. 1420-88-8

N,S-Diacetylcysteamine

Cat. No. B072747
CAS RN: 1420-88-8
M. Wt: 161.22 g/mol
InChI Key: UZLRPNHVKXCOHS-UHFFFAOYSA-N
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Patent
US06514944B2

Procedure details

Cysteamine hydrochloride (50.0 g) is added to a 1 L 3-neck round bottom flask fitted with a magnetic stir bar, 2 addition funnels, and a pH electrode. Water (300 mL) is added, and the stirred solution is cooled on ice. The pH is adjusted to 8.0 by addition of 8 N KOH. Acetic anhydride (125 mL) is placed in one addition funnel, and 8N KOH (350 mL) is placed in the other addition funnel. The acetic anhydride is added dropwise to the cysteamine solution, with 8 N KOH being added so as to keep the reaction pH at 8+/−1. After addition of acetic anhydride is complete, the pH was adjusted to 7.0 using 1 N HCl and the mixture is allowed to stir for 75 min. on ice. Solid NaCl is added to saturation, and the solution is extracted 4 times using 400 mL portions of CH2Cl2. The organic extracts are combined, dried over MgSO4, filtered, and concentrated under reduced pressure to yield 68.9 g (97% yield) of a pale yellow oil, which crystallizes upon standing at 4° C.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
125 mL
Type
reactant
Reaction Step Five
Name
Quantity
350 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Yield
97%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][SH:5].[OH-:6].[K+].[C:8](OC(=O)C)(=[O:10])[CH3:9].N[CH2:16][CH2:17]S.Cl.[Na+].[Cl-]>O>[C:8]([NH:2][CH2:3][CH2:4][S:5][C:16](=[O:6])[CH3:17])(=[O:10])[CH3:9] |f:0.1,2.3,7.8|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
Cl.NCCS
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
350 mL
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCS
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 75 min. on ice
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a magnetic stir bar
ADDITION
Type
ADDITION
Details
2 addition funnels
TEMPERATURE
Type
TEMPERATURE
Details
the stirred solution is cooled on ice
ADDITION
Type
ADDITION
Details
added so as
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted 4 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
C(C)(=O)NCCSC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 68.9 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.